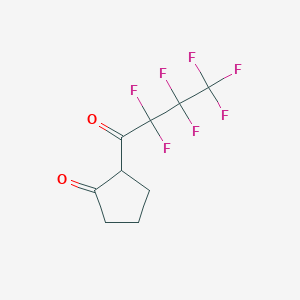
alaninediacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alaninediacetic acid: is a chemical compound with the molecular formula C7H8NNa3O6 and a molecular weight of 271.11 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alaninediacetic acid typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with trisodium phosphate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
alaninediacetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, amine derivatives, and halogenated compounds.
Scientific Research Applications
alaninediacetic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products.
Mechanism of Action
The mechanism by which alaninediacetic acid exerts its effects involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes.
Comparison with Similar Compounds
alaninediacetic acid: can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a different molecular structure and chelation properties.
Nitrilotriacetic acid (NTA): Similar in function, but this compound offers unique advantages in terms of stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
CAS No. |
129050-62-0 |
|---|---|
Molecular Formula |
C7H8NNa3O6 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
trisodium;3-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |
InChI Key |
IVZOJBMAVRDAOD-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
129050-62-0 |
Pictograms |
Corrosive |
Synonyms |
alaninediacetic acid beta-ADA beta-alaninediacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)











![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)
